4-(1-ピロリジノエチル)フェニルボロン酸

説明

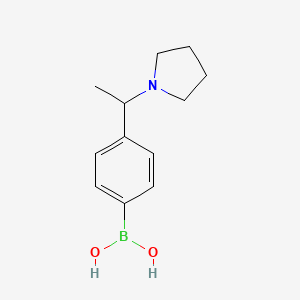

4-(1-Pyrrolidinoethyl)phenylboronic acid is a chemical compound with the molecular formula C12H18BNO2. It is a boronic acid derivative that features a phenyl ring substituted with a pyrrolidinoethyl group.

科学的研究の応用

診断用途

4-(1-ピロリジノエチル)フェニルボロン酸: は、糖を含むポリオールと可逆的な錯体を形成する能力により、診断用途で利用されています。 この特性は、さまざまな疾患のバイオマーカーであるシアル酸を標的とする診断アッセイの開発に特に役立ちます .

治療用途

治療において、この化合物の誘導体は、ドラッグデリバリーシステムにおける可能性が探索されています。 これらは、シアル酸などの生体分子と相互作用することができ、標的化されたドラッグデリバリーのための新しい戦略を提供します .

ドラッグデリバリーシステム

この化合物は、pH応答性ナノドラッグデリバリーシステムの作成に役立ちます。 これらのシステムは、腫瘍の酸性微小環境を標的とし、抗がん剤の治療効果を高め、全身毒性を軽減できます .

バイオエンジニアリング

バイオエンジニアリングにおいて、4-(1-ピロリジノエチル)フェニルボロン酸は、新規な化学ベースのアプリケーションの開発に貢献しています。 シスジオール含有化合物との独自の結合特性により、高度な生体材料を作成できます .

材料科学

この化合物は、材料科学において、選択的なフェニルボロン酸官能化有機ポリマーを合成するために使用されます。 これらのポリマーは、シスジオール含有分子の濃縮に重要であり、さまざまな材料の選択性と効率を向上させます .

分析化学

分析化学において、4-(1-ピロリジノエチル)フェニルボロン酸は、シスジオール含有分子の選択的認識と分離に役割を果たします。 これは、複雑なサンプル分析における検出感度と精度を高めるために不可欠です .

作用機序

Target of Action

Boronic acids, including phenylboronic acid, are known to interact with diols, particularly 1,2 and 1,3-cis-diols, which are common motifs in carbohydrates . This suggests that 4-(1-Pyrrolidinoethyl)phenylboronic acid may interact with carbohydrate-containing biomolecules.

Mode of Action

Boronic acids are known to form reversible covalent bonds with diols . This property allows them to interact dynamically with biological targets, potentially leading to changes in the target’s function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(1-Pyrrolidinoethyl)phenylboronic acid . For instance, the pH of the environment can affect the reactivity of boronic acids, and the presence of diols can influence their binding behavior .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Pyrrolidinoethyl)phenylboronic acid typically involves the reaction of phenylboronic acid with a pyrrolidinoethyl derivative. One common method is the Suzuki-Miyaura coupling reaction

生物活性

4-(1-Pyrrolidinoethyl)phenylboronic acid (CAS No. 868395-81-7) is a boronic acid derivative that has garnered interest in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in medicinal chemistry.

4-(1-Pyrrolidinoethyl)phenylboronic acid is characterized by the presence of a pyrrolidine ring and a phenylboronic acid moiety. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological interactions.

The biological activity of 4-(1-Pyrrolidinoethyl)phenylboronic acid primarily involves its interaction with specific enzymes and receptors. Boronic acids are known to inhibit certain enzymes by forming stable complexes with their active sites. The mechanism can be summarized as follows:

- Enzyme Inhibition : Boronic acids can bind to the active sites of enzymes such as urease and certain proteases, thereby inhibiting their activity. For example, studies have shown that phenylboronic acid derivatives can competitively inhibit urease, which is involved in nitrogen metabolism in plants and bacteria .

- Glucose Binding : The compound's ability to bind carbohydrates through reversible covalent interactions makes it a candidate for glucose sensors. This property is particularly relevant in developing non-enzymatic glucose monitoring systems .

Anticancer Properties

Research indicates that boronic acids may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, studies have demonstrated that phenylboronic acid derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .

Antimicrobial Activity

4-(1-Pyrrolidinoethyl)phenylboronic acid has also been investigated for its antimicrobial properties. The compound has shown inhibitory effects against various bacterial strains, likely due to its ability to disrupt bacterial enzyme functions essential for survival.

Case Studies

- Enzyme Inhibition Studies : A study reported that 4-(1-Pyrrolidinoethyl)phenylboronic acid effectively inhibited urease activity in vitro, demonstrating significant potential as a therapeutic agent for conditions related to urea metabolism .

- Glucose Sensor Development : Research on phenylboronic acid derivatives has led to the development of innovative glucose sensors that utilize the compound's ability to bind glucose reversibly. These sensors have shown promise in maintaining stable glucose monitoring without the need for enzymatic reactions .

Data Tables

特性

IUPAC Name |

[4-(1-pyrrolidin-1-ylethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-10(14-8-2-3-9-14)11-4-6-12(7-5-11)13(15)16/h4-7,10,15-16H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLHGKJEUGXKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868395-81-7 | |

| Record name | {4-[1-(1-Pyrrolidinyl)ethyl]phenyl}boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。